molecular formula C10H12N2O2 B13506580 ethyl 1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carboxylate

ethyl 1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carboxylate

Cat. No.: B13506580
M. Wt: 192.21 g/mol
InChI Key: XVGFTAGZFCKXIV-UHFFFAOYSA-N
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Description

Ethyl 1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carboxylate is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by a fused pyrrole and pyridine ring system, which imparts unique chemical and biological properties. It is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly as inhibitors of various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrole ring, followed by the introduction of the pyridine moiety. The carboxylate group is then esterified with ethanol to yield the final product. Key reagents used in these steps include trifluoroacetic acid, palladium catalysts, and various amines .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the nitrogen atoms in the ring system.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce alkyl, aryl, or other functional groups onto the ring system .

Scientific Research Applications

Ethyl 1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carboxylate involves its interaction with specific molecular targets, such as kinase enzymes. By binding to the active site of these enzymes, it inhibits their activity, thereby modulating various signaling pathways involved in cell proliferation, migration, and survival. This makes it a valuable compound in the study and treatment of diseases like cancer .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carboxylate is unique due to its specific ester group, which can influence its solubility, reactivity, and biological activity. This makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

ethyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate

InChI

InChI=1S/C10H12N2O2/c1-2-14-10(13)8-5-7-3-4-11-9(7)12-6-8/h5-6H,2-4H2,1H3,(H,11,12)

InChI Key

XVGFTAGZFCKXIV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(NCC2)N=C1

Origin of Product

United States

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